molecular formula C8H6F3N3 B1457176 6-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-amine CAS No. 1005785-87-4

6-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-amine

Cat. No.: B1457176
CAS No.: 1005785-87-4
M. Wt: 201.15 g/mol
InChI Key: ORRZCFMOOYJHJF-UHFFFAOYSA-N
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Description

6-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-amine ( 1005785-87-4) is a high-value chemical building block with the molecular formula C 8 H 6 F 3 N 3 and a molecular weight of 201.15 g/mol . This compound features the imidazopyridine scaffold, a privileged structure in medicinal chemistry known for its diverse biological activities, and is further functionalized with a primary amine and a metabolically stable trifluoromethyl group . The primary application of this amine is as a key intermediate in the research and development of new pharmaceutical agents. The imidazo[1,2-a]pyridine core is frequently explored in central nervous system (CNS) drug discovery, with research into compounds for treating conditions such as anxiety, convulsions, and cognitive dysfunction . The presence of the amine group at the 2-position offers a versatile handle for synthetic chemists to construct more complex molecules via amide bond formation or nucleophilic substitution, making it a critical fragment in structure-activity relationship (SAR) studies. For research purposes, the compound requires specific storage conditions to maintain stability; it should be kept in a dark place under an inert atmosphere at 2-8°C . This product is intended For Research Use Only and is not approved for use in humans, animals, or as a diagnostic agent.

Properties

IUPAC Name

6-(trifluoromethyl)imidazo[1,2-a]pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F3N3/c9-8(10,11)5-1-2-7-13-6(12)4-14(7)3-5/h1-4H,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORRZCFMOOYJHJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=CN2C=C1C(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis via Cyclization of 5-(Trifluoromethyl)pyridin-2-amine with Ethyl Bromopyruvate

One of the direct approaches to related imidazo[1,2-a]pyridine derivatives involves the reaction of 5-(trifluoromethyl)pyridin-2-amine with ethyl bromopyruvate under heating conditions.

  • Reaction Conditions: The amine (5-(trifluoromethyl)pyridin-2-amine) is dissolved in a mixed solvent system of 1,2-dimethoxyethane and methanol. Ethyl bromopyruvate is added, and the mixture is stirred at 80°C for 14 hours.
  • Outcome: This reaction yields ethyl 6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate, a key intermediate with a carboxylate ester at the 2-position.
  • Yield: Approximately 42%.
  • Purification: Post-reaction, the mixture is concentrated under reduced pressure and purified by silica gel column chromatography.

This method highlights the formation of the imidazo ring via nucleophilic attack of the amino group on the α-bromo ketoester, followed by cyclization.

Parameter Details
Starting Material 5-(Trifluoromethyl)pyridin-2-amine (5.15 mmol)
Reagent Ethyl bromopyruvate (6.18 mmol)
Solvent 1,2-Dimethoxyethane / Methanol (1:1 ratio)
Temperature 80 °C
Reaction Time 14 hours
Product Ethyl 6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate
Yield 42%

General Multicomponent Reaction Approach for Imidazo[1,2-a]pyridine Derivatives

A versatile and widely applied synthetic route for imidazo[1,2-a]pyridine derivatives involves a multicomponent reaction combining substituted pyridin-2-amine, substituted pyridine-2-carbaldehyde, and an isocyanide compound.

  • Method A (Cyclocondensation):

    • A mixture of substituted pyridin-2-amine (1 equivalent) and substituted pyridine-2-carbaldehyde (1 equivalent) is reacted in methanol with p-toluenesulfonic acid (0.2 equivalents) and 2-isocyano-2,4,4-trimethylpentane (1 equivalent) at 70 °C for 12 hours.
    • The reaction proceeds via imine formation followed by cyclization with isocyanide to form the imidazo[1,2-a]pyridine core.
    • Workup involves dilution with water, extraction with ethyl acetate, drying, and purification by silica gel chromatography.
  • Subsequent Transformations:

    • Deprotection or modification of the N-substituent can be achieved by treatment with HCl/dioxane in methanol at 20 °C (Method B).
    • Further functionalization such as arylation at the 3-position can be performed via palladium-catalyzed cross-coupling reactions (Method C).

This multicomponent reaction allows for the introduction of the trifluoromethyl group by using appropriately substituted pyridin-2-amine or pyridine-2-carbaldehyde precursors bearing the trifluoromethyl substituent at the 6-position.

Halogenation and Subsequent Amination for Functionalization

  • Halogenation:

    • The 3-position of the imidazo[1,2-a]pyridine core can be selectively brominated using N-bromosuccinimide (NBS) in acetonitrile at 30 °C for 5 hours.
    • This brominated intermediate serves as a versatile electrophile for further substitution.
  • Amination:

    • The 3-bromo derivative can be reacted with amines in the presence of palladium catalysts (e.g., Pd(0) complexes with phosphine ligands) and base (t-BuONa) in tert-amyl alcohol at 90 °C for 12 hours.
    • This palladium-catalyzed amination enables the introduction of amino groups or other substituents at the 3-position, potentially useful for tuning biological activity.

Although this method is more focused on substitution at the 3-position, it is relevant for preparing derivatives of 6-(trifluoromethyl)imidazo[1,2-a]pyridin-2-amine or its analogs.

Reduction of Amide Intermediates to Amines

  • Amides derived from the 2-position of the imidazo[1,2-a]pyridine can be reduced to the corresponding amines using borane–dimethyl sulfide complex (BH3-Me2S) in tetrahydrofuran (THF).
  • The reaction is typically conducted starting at 0 °C and then heated to 60 °C for 6 hours.
  • This method is useful for converting carboxamide substituents to primary amines, which is essential for preparing the 2-amine functionality in the target compound.

Summary Table of Key Preparation Methods

Method No. Starting Materials / Reagents Reaction Conditions Key Transformation Yield / Notes
1 5-(Trifluoromethyl)pyridin-2-amine + Ethyl bromopyruvate 80 °C, 14 h, MeOH/1,2-dimethoxyethane Cyclization to ethyl ester intermediate 42% yield; purified by chromatography
2 (A) Substituted pyridin-2-amine + pyridine-2-carbaldehyde + isocyanide + TosOH 70 °C, 12 h, MeOH Multicomponent cyclocondensation High yield; versatile for substitution
3 (G, H) Imidazo[1,2-a]pyridine derivative + NBS / amine + Pd catalyst 30 °C (bromination), 90 °C (amination) Selective bromination and Pd-catalyzed amination Enables functionalization at 3-position
4 (E) Amide intermediate + BH3-Me2S in THF 0–60 °C, 6 h Reduction of amide to amine Efficient amine formation

Research Findings and Considerations

  • The direct cyclization of 5-(trifluoromethyl)pyridin-2-amine with α-bromo ketoesters is a straightforward route but may give moderate yields (~42%), requiring chromatographic purification.
  • Multicomponent reactions provide a flexible platform to introduce various substituents, including the trifluoromethyl group, and allow for structural diversification.
  • Palladium-catalyzed cross-coupling reactions are valuable for late-stage functionalization, enabling the introduction of diverse amine substituents at specific positions.
  • Reduction of amide intermediates to amines is a reliable method to obtain the 2-amine functionality, critical for the target compound.
  • Reaction conditions such as temperature, solvent choice, and catalyst loading are crucial for optimizing yields and selectivity.

Scientific Research Applications

Case Studies

A notable study synthesized a series of derivatives based on 6-(trifluoromethyl)imidazo[1,2-a]pyridin-2-amine, demonstrating significant cytotoxic effects against various cancer cell lines. The derivatives exhibited enhanced potency compared to earlier compounds, with some showing IC50 values below 50 micromolar in vitro assays .

CompoundTargetIC50 (µM)Cell Line
6bPI3Kα45A549
6cFLT330MV4-11
6dBtk20Ramos

Targeting FLT3 Mutations

Research has highlighted the efficacy of imidazo[1,2-a]pyridine derivatives as inhibitors of FLT3 (Fms-like tyrosine kinase 3), particularly in acute myeloid leukemia (AML). The compound has shown activity against FLT3 mutations that confer resistance to existing therapies, making it a valuable lead compound in the development of targeted cancer treatments .

Selected Findings

In a study focused on structural optimization, several derivatives were tested for their ability to inhibit FLT3 variants associated with AML. Compounds derived from this compound displayed promising anti-proliferative effects and induced apoptosis in resistant cell lines.

CompoundMutation TypeInhibition (%)Cell Line
5oFLT3-ITD D835Y85MOLM-13
5pFLT3-ITD F691L78HL-60

Btk Inhibition

The compound has also been explored for its potential as a Bruton’s tyrosine kinase (Btk) inhibitor, which is relevant in treating autoimmune conditions such as rheumatoid arthritis and lupus. Btk plays a critical role in B-cell receptor signaling, and selective inhibition can modulate aberrant immune responses .

Clinical Relevance

Recent patents have outlined the use of imidazo[1,2-a]pyridine derivatives for treating autoimmune disorders, indicating that these compounds can effectively reduce B-cell proliferation and activity.

Agrochemical Applications

The trifluoromethyl group present in the compound enhances its biological activity, making it useful in agrochemical formulations as well. Trifluoromethylpyridine derivatives have been utilized to develop pesticides and herbicides that exhibit improved efficacy against target pests while minimizing environmental impact .

Mechanism of Action

The mechanism of action of 6-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-amine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes and receptors, thereby modulating biological processes. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, contributing to its biological activity .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Substituent Effects

The biological and physicochemical properties of imidazo[1,2-a]pyridine derivatives are heavily influenced by substituent type and position. Below is a comparative analysis with key analogs:

Table 1: Structural and Physicochemical Comparison
Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
6-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-amine -CF₃ (6), -NH₂ (2) C₈H₆F₃N₃ 201.15 High lipophilicity; PI3Kα inhibition
6-Chloro-N-phenyl-2-(3-pyridinyl)imidazo[1,2-a]pyridin-3-amine -Cl (6), -N-phenyl (3), -pyridinyl (2) C₁₉H₁₄ClN₅ 355.80 Antitrypanosomal activity
6-Fluoro-2-methylimidazo[1,2-a]pyridin-3-amine -F (6), -CH₃ (2), -NH₂ (3) C₈H₈FN₃ 165.17 Improved solubility; antimicrobial potential
5-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid -CF₃ (5), -COOH (2) C₉H₅F₃N₂O₂ 230.15 Enhanced hydrogen bonding; enzyme inhibition
2-(3,4-Dimethoxyphenyl)-6-phenethylimidazo[1,2-a]pyridin-8-amine -OCH₃ (3,4), -phenethyl (6), -NH₂ (8) C₂₃H₂₂N₄O₂ 386.45 Anticancer activity; high HPLC purity (99%)
Key Observations:
  • Trifluoromethyl vs. Halogens : The -CF₃ group in the target compound increases lipophilicity (logP ~2.5) compared to -Cl or -F analogs, enhancing membrane permeability but reducing aqueous solubility .
  • Amine Position : The -NH₂ group at position 2 (vs. position 3 in 6-fluoro analog) facilitates hydrogen bonding with biological targets, critical for PI3Kα inhibition .
  • Carboxylic Acid vs. Amine : The 2-carboxylic acid derivative (Table 1, row 4) exhibits higher polarity, favoring interactions with polar enzyme pockets but limiting blood-brain barrier penetration .
Key Insights:
  • The iodine-mediated method for the target compound is operationally simple and scalable, avoiding transition-metal catalysts .
  • Suzuki coupling (used for thiophene-substituted analogs) requires palladium catalysts and higher temperatures, increasing cost and complexity .

Biological Activity

6-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-amine (TFPI-2A) is a heterocyclic compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities, particularly its potential as an anticancer agent. This article provides a comprehensive overview of the biological activity of TFPI-2A, including its mechanisms of action, effects on various cell lines, and relevant research findings.

Chemical Structure and Properties

This compound features a trifluoromethyl group at the 6-position of the imidazo[1,2-a]pyridine ring. This structural characteristic enhances the compound's lipophilicity and metabolic stability, making it a promising candidate for drug development. The presence of the trifluoromethyl group is crucial for its biological activity, as it influences the compound's interactions with various biological targets.

The mechanism of action of TFPI-2A involves its interaction with specific molecular targets and pathways. Notably, it has been shown to inhibit phosphoinositide 3-kinase alpha (PI3Kα), an important target in cancer therapy. This inhibition is significant as PI3K signaling plays a critical role in cell proliferation and survival in various cancer types. Additionally, TFPI-2A has been reported to inhibit cyclin-dependent kinases (CDKs), which are essential for cell cycle regulation.

Anticancer Properties

Research indicates that TFPI-2A exhibits notable antiproliferative activity against several cancer cell lines:

  • Human Non-Small Cell Lung Cancer : Inhibits growth in HCC827 and A549 cell lines.
  • Human Neuroblastoma : Effective against SH-SY5Y cells.
  • Leukemia : Shows activity against HEL cells.
  • Breast Cancer : Inhibits MCF-7 cell proliferation.

The compound's ability to disrupt the cell cycle through CDK inhibition contributes to its anticancer effects.

Cellular Effects

TFPI-2A impacts various cellular processes, including apoptosis and gene expression modulation. Its binding interactions with biomolecules lead to changes in cellular signaling pathways that can result in reduced tumor growth and altered cellular metabolism.

Dosage Effects and Stability

The effects of TFPI-2A vary with dosage in animal models. Lower doses tend to exhibit therapeutic effects such as tumor growth inhibition, while higher doses may lead to cytotoxicity. Stability studies indicate that TFPI-2A remains stable under standard storage conditions; however, its biological activity may diminish over time if not stored properly.

Metabolic Pathways

TFPI-2A undergoes phase I and phase II metabolic reactions involving oxidation and conjugation. Understanding these metabolic pathways is essential for optimizing the pharmacokinetic profile of the compound for therapeutic use.

Comparative Analysis with Related Compounds

The following table summarizes key structural features and biological activities of TFPI-2A compared to related compounds:

Compound NameStructural FeaturesUnique Aspects
6-(Chloro)imidazo[1,2-a]pyridin-2-amine Chlorine substituent at position 6Less lipophilic than trifluoromethyl variant
6-(Fluoro)imidazo[1,2-a]pyridin-2-amine Fluorine substituent at position 6Lower metabolic stability compared to trifluoromethyl
4-Aminoquinazoline derivatives Contains a quinazoline coreKnown for PI3K inhibition but structurally distinct
Imidazo[1,2-a]pyridine derivatives General class without specific substitutionsBroader range of biological activities

The trifluoromethyl group in TFPI-2A enhances its lipophilicity and metabolic stability compared to other halogenated derivatives, significantly contributing to its potential as a therapeutic agent.

Case Studies and Research Findings

Recent studies have highlighted the potential of TFPI-2A in cancer treatment:

  • In vitro Studies : Demonstrated significant antiproliferative effects across multiple cancer cell lines, indicating broad-spectrum activity against different types of tumors.
  • In vivo Models : Animal studies have shown that TFPI-2A effectively inhibits tumor growth at specific dosages without severe toxicity, supporting its therapeutic potential.
  • Mechanistic Insights : Investigations into the molecular interactions have revealed that TFPI-2A's binding affinity for PI3Kα is crucial for its anticancer properties, paving the way for further drug development based on this scaffold .

Q & A

Q. How is biological activity evaluated for derivatives of this compound?

  • Protocols :
  • Enzyme Assays : COX-2 inhibition studies using fluorescence polarization or radiometric assays .
  • Pesticidal Screening : Nematode motility assays for fluazaindolizine derivatives, with EC₅₀ values calculated from dose-response curves .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-amine
Reactant of Route 2
6-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-amine

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